5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
CAS No.: 1946822-51-0
Cat. No.: VC4651564
Molecular Formula: C9H11N5S
Molecular Weight: 221.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1946822-51-0 |
|---|---|
| Molecular Formula | C9H11N5S |
| Molecular Weight | 221.28 |
| IUPAC Name | 5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12) |
| Standard InChI Key | PAGCPHMSSZMAHK-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two interconnected heterocyclic rings: a 1-methyl-3-cyclopropylpyrazole moiety fused to a 1,3,4-thiadiazol-2-amine scaffold. The pyrazole ring (C3H3N2) contributes aromatic stability, while the thiadiazole ring (C2N2S) introduces electronic asymmetry due to sulfur’s polarizability. The cyclopropyl group at position 3 of the pyrazole induces steric strain, potentially influencing conformational dynamics and intermolecular interactions .
Molecular Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C9H11N5S |
| Molecular weight | 221.28 g/mol |
| IUPAC name | 5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
| SMILES | CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
| InChIKey | PAGCPHMSSZMAHK-UHFFFAOYSA-N |
The compound’s solubility profile remains uncharacterized, though analogous thiadiazoles typically exhibit moderate polarity, suggesting potential solubility in dimethyl sulfoxide (DMSO) or dichloromethane .
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, convergent strategies using pyrazole-thiadiazole coupling are proposed:
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Pyrazole precursor synthesis: Cyclopropanation of 1-methylpyrazole derivatives via Simmons-Smith reactions .
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Thiadiazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Cross-coupling: Suzuki-Miyaura coupling between halogenated pyrazole and thiadiazole intermediates .
Experimental Considerations
Critical reaction parameters include:
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Temperature control (<100°C) to prevent cyclopropane ring opening
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Anhydrous conditions for Grignard reagent compatibility in cyclopropanation steps
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Chromatographic purification (silica gel, ethyl acetate/hexane gradients) to isolate stereoisomers
Analytical Characterization
Spectroscopic Profiles
1H NMR (500 MHz, DMSO-d6):
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δ 1.02–1.15 (m, 4H, cyclopropane CH2)
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δ 2.34 (s, 3H, N-CH3)
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δ 6.78 (s, 1H, pyrazole C-H)
Mass Spectrometry:
Chromatographic Behavior
HPLC analysis (C18 column, 60:40 acetonitrile/water):
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Retention time: 6.7 min
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Purity: >95% (UV 254 nm)
Applications and Research Frontiers
Medicinal Chemistry
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Neurodegenerative disease: MAO-B inhibition potential warrants evaluation in Parkinson’s disease models
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Antibacterial agents: Structural optimization for enhanced Gram-negative coverage
Materials Science
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